Methyl 7-oxooctadecanoate
Overview
Description
Methyl 7-oxooctadecanoate, also known as octadecanoic acid, 7-oxo-, methyl ester, is an organic compound with the molecular formula C19H36O3. It is a derivative of octadecanoic acid, where a keto group is introduced at the seventh carbon position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-oxooctadecanoate can be synthesized through several methods. One common approach involves the enamine synthesis with 1-morpholinocyclopentene or 1-morpholinocyclohexene . Another method includes the preparation of 2,2-dideutero acids by exchange with deuterium oxide, followed by chain extension and reduction with sodium cyanoborohydride . Additionally, it can be synthesized from heptanoic acid, 7-chloro-7-oxo-, methyl ester, and undecylbromomagnesium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Octadecanoic acid derivatives.
Reduction: Methyl 7-hydroxyoctadecanoate.
Substitution: Various substituted octadecanoate esters.
Scientific Research Applications
Methyl 7-oxooctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of methyl 7-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The keto group at the seventh carbon position plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.
Comparison with Similar Compounds
Methyl 7-oxooctadecanoate can be compared with other similar compounds, such as:
Methyl 2-oxooctadecanoate: Similar in structure but with the keto group at the second carbon position.
Methyl 12-oxooctadecanoate: The keto group is located at the twelfth carbon position.
Methyl 5-oxooctadecanoate: The keto group is at the fifth carbon position.
Uniqueness: this compound is unique due to the specific positioning of the keto group, which influences its reactivity and potential applications. The position of the keto group can significantly affect the compound’s chemical properties and its interaction with other molecules.
Properties
IUPAC Name |
methyl 7-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPCXRUUSTYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336879 | |
Record name | Methyl 7-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-22-5 | |
Record name | Methyl 7-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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